4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde
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Overview
Description
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde is a chemical compound that features a pyrazole ring attached to a benzaldehyde moiety through a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with 3-bromopropoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed
Oxidation: 4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzoic acid.
Reduction: 4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzoic acid:
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzyl alcohol: A reduced derivative used as an intermediate in organic synthesis.
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzene: A simpler analog without the aldehyde group, used in materials science.
Uniqueness
4-(3-(4-methyl-1H-pyrazol-1-yl)propoxy)benzaldehyde is unique due to the presence of both the pyrazole ring and the benzaldehyde moiety, which confer distinct chemical reactivity and potential bioactivity. The propoxy linker provides flexibility and spatial separation between the two functional groups, enhancing the compound’s versatility in various applications.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-[3-(4-methylpyrazol-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C14H16N2O2/c1-12-9-15-16(10-12)7-2-8-18-14-5-3-13(11-17)4-6-14/h3-6,9-11H,2,7-8H2,1H3 |
InChI Key |
RGTXMLGAXMCIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCCOC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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